2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a difluoromethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Nitration: The nitro group can be introduced through nitration reactions, typically using a mixture of nitric acid and sulfuric acid.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to improve reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[5-(difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid: Similar structure with a tetrazole ring instead of a pyrazole ring.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Similar structure with a triazole ring and additional chlorophenyl substitution.
Uniqueness
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid is unique due to its combination of a difluoromethyl group and a nitro group on a pyrazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[5-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c1-3(7(13)14)11-5(6(8)9)4(2-10-11)12(15)16/h2-3,6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUJNVATESPLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C(C=N1)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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